BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of (2-Methyl-1H-imidazol-
4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(2-Methyl-1H-imidazol-4-
Compound Name:
yl)methanol

Cat. No.: B1354219

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Methyl-1H-imidazol-4-yl)methanol (CsHsN20, Molecular Weight: 112.13 g/mol ). Due to the
limited availability of experimental spectra in public databases, this document presents a
combination of predicted data and analysis based on analogous compounds to facilitate the
identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic data for (2-Methyl-1H-imidazol-4-yl)methanol. These predictions
are based on established principles of spectroscopy and computational models.

Predicted *H NMR Data
Solvent: DMSO-ds Frequency: 400 MHz
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.78 S 1H H5 (imidazole ring)
~4.85 t, J=5.5Hz 1H OH
~4.35 d, J=5.5Hz 2H CH2
~2.25 S 3H CHs
~11.9 (broad) s 1H NH

Predicted *C NMR Data

Solvent: DMSO-ds Frequency: 100 MHz

Chemical Shift (6, ppm) Assighment
~148.5 C2 (imidazole ring)
~135.0 C4 (imidazole ring)
~115.5 C5 (imidazole ring)
~55.0 CH:z

~13.5 CHs

Note: The chemical shifts of imidazole ring carbons can be influenced by tautomerization in
solution, potentially leading to broadened signals.

Infrared (IR) Spectroscopy

The IR spectrum of (2-Methyl-1H-imidazol-4-yl)methanol is expected to exhibit characteristic
absorption bands corresponding to its functional groups.
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Wavenumber (cm~?) Intensity Assignment

3400-3200 (broad) Strong O-H stretch (alcohol)
3150-3000 Medium N-H stretch (imidazole ring)
2950-2850 Medium C-H stretch (aliphatic)

~1670 Medium C=N stretch (imidazole ring)
~1580 Medium C=C stretch (imidazole ring)
1100-1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI) or Electron lonization (El)

The mass spectrum is expected to show a molecular ion peak [M]* or a protonated molecular
ion peak [M+H]*.

e Molecular lon (M*): m/z =112.13
o Protonated Molecular lon ((M+H]*): m/z = 113.14
Expected Fragmentation Pattern:

The fragmentation of (2-Methyl-1H-imidazol-4-yl)methanol would likely involve the loss of
small, stable molecules. Key fragmentation pathways may include:

Loss of a hydroxyl radical (¢*OH) from the molecular ion.

Loss of formaldehyde (CH20) from the molecular ion.

Cleavage of the C-C bond between the imidazole ring and the methanol group.

Fragmentation of the imidazole ring itself.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for (2-Methyl-1H-
imidazol-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of the solid sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, CDCls, or D20) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

 Insert the NMR tube into the spectrometer's probe.

e Tune and match the probe for the desired nucleus (*H or 13C).
e Lock the spectrometer on the deuterium signal of the solvent.
» Shim the magnetic field to achieve optimal homogeneity.

IH NMR Acquisition:

e Pulse Angle: 30-45°

e Spectral Width: ~16 ppm

o Relaxation Delay: 1-2 seconds

e Number of Scans: 16-64

13C NMR Acquisition:

e Pulse Sequence: Proton-decoupled

e Pulse Angle: 30-45°
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e Spectral Width: ~220 ppm

o Relaxation Delay: 2-5 seconds

e Number of Scans: 1024 or more
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NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean.

e Place a small amount of the solid sample directly onto the ATR crystal.

» Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

o Collect a background spectrum of the empty ATR setup.

e Collect the sample spectrum.
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e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

e Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g.,
methanol, acetonitrile, or water).

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent or a
solvent mixture compatible with the mass spectrometer.

« If necessary, filter the final solution to remove any particulates.
Instrument Setup (ESI):
o Set the ion source to positive or negative ionization mode.

o Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for
the compound.

« Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography system.
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Mass Spectrometry Experimental Workflow.

 To cite this document: BenchChem. [Spectroscopic Profile of (2-Methyl-1H-imidazol-4-
yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1354219#spectroscopic-data-nmr-ir-mass-spec-of-2-
methyl-1h-imidazol-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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